molecular formula C9H5F3N2O2 B8349482 5-Methyl-2-nitro-4-trifluoromethylbenzonitrile

5-Methyl-2-nitro-4-trifluoromethylbenzonitrile

Cat. No. B8349482
M. Wt: 230.14 g/mol
InChI Key: ASAZLQODWTWZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446113B2

Procedure details

Iron powder (37.42 g, 670 mmol) was added in small portions to a stirred suspension of finely grinded 5-methyl-2-nitro-4-trifluoromethyl-benzonitrile from step 3 (34.58 g, 150 mmol) in methanol (75 mL) and 37% HCl (93 mL). The internal temperature was kept between 40 and 60° C. by external water bath cooling. The resulting brown solution was stirred for 1 h at 50° C., giving a green suspension. The mixture was poured into ice cold water (600 mL), the precipitated solid was filtered off and washed with water to give a green solid, which was dissolved in boiling ethanol (700 mL), activated carbon (ca. 10 g) was added, and the mixture was refluxed for 1 h. The hot solution was filtered, and the solvent was evaporated in vacuum to leave the title compound as a brown-yellow solid (23.55 g, 78%), which was used without further purification. MS (EI) 200.1 [M].
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
34.58 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
93 mL
Type
solvent
Reaction Step Three
Name
Quantity
37.42 g
Type
catalyst
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:13]([F:16])([F:15])[F:14])=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([CH:9]=1)[C:7]#[N:8].C(O)C>CO.Cl.[Fe]>[NH2:10][C:5]1[CH:4]=[C:3]([C:13]([F:14])([F:15])[F:16])[C:2]([CH3:1])=[CH:9][C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
ice
Quantity
600 mL
Type
reactant
Smiles
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
34.58 g
Type
reactant
Smiles
CC=1C(=CC(=C(C#N)C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
93 mL
Type
solvent
Smiles
Cl
Name
Quantity
37.42 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred for 1 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The internal temperature was kept between 40 and 60° C. by external water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
giving a green suspension
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give a green solid, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.55 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.